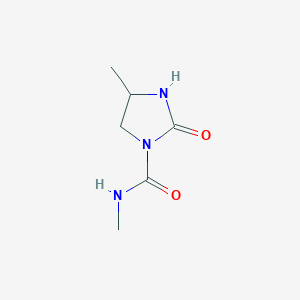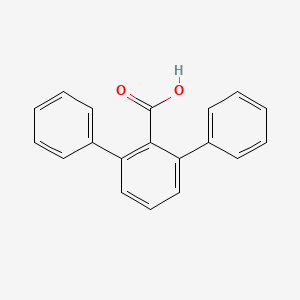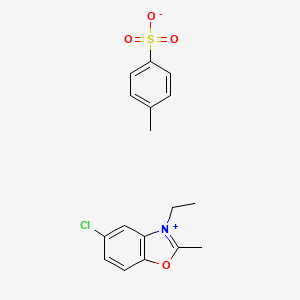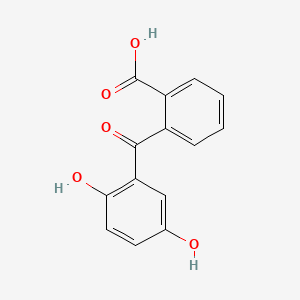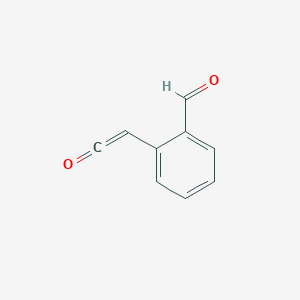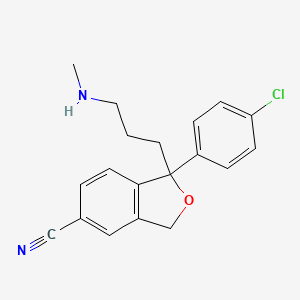
1-(4-Chlorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of demethylchlorocitalopram involves several steps, starting from the precursor compounds used in the production of citalopram. The process typically includes:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including halogenation and nitration.
Reduction and substitution: The intermediate undergoes reduction and substitution reactions to introduce the desired functional groups.
Final conversion: The final step involves the conversion of the intermediate to demethylchlorocitalopram through demethylation and chlorination reactions.
Industrial Production Methods: Industrial production of demethylchlorocitalopram follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Demethylchlorocitalopram undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various derivatives of demethylchlorocitalopram, such as its oxides, reduced forms, and substituted analogs .
Wissenschaftliche Forschungsanwendungen
Demethylchlorocitalopram has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of citalopram and its metabolites.
Biology: It is studied for its effects on serotonin reuptake and its role in neurotransmission.
Medicine: Research focuses on its potential therapeutic effects and its role in the pharmacokinetics of citalopram and escitalopram.
Industry: It is used in the development of new antidepressant drugs and in the study of drug metabolism .
Wirkmechanismus
Demethylchlorocitalopram exerts its effects by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound primarily targets the serotonin transporter (solute carrier family 6 member 4), which is responsible for the reuptake of serotonin from the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Desmethylcitalopram: Another metabolite of citalopram with similar SSRI activity.
Desmethylsertraline: A metabolite of sertraline with SSRI properties.
Desmethylvenlafaxine: A metabolite of venlafaxine with serotonin-norepinephrine reuptake inhibitor (SNRI) activity
Uniqueness: Demethylchlorocitalopram is unique due to its specific structural modifications, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. It has a different metabolic pathway compared to other similar compounds, leading to variations in its therapeutic effects and side effect profile .
Eigenschaften
Molekularformel |
C19H19ClN2O |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C19H19ClN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3 |
InChI-Schlüssel |
GPKQVLTWAMPYDA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



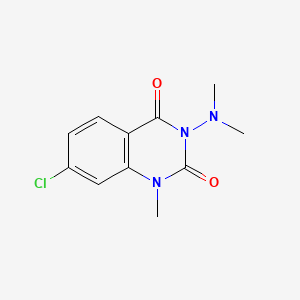
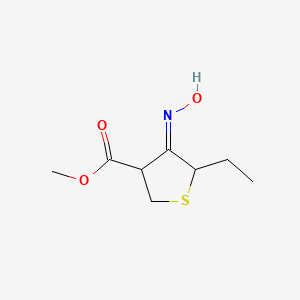
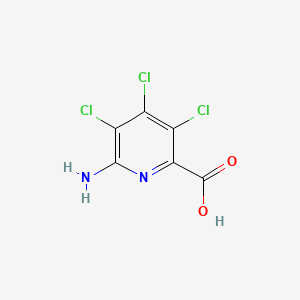
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
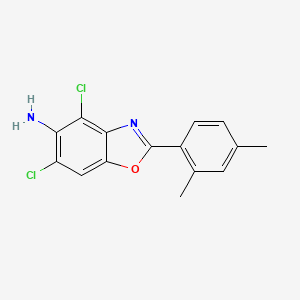
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)
